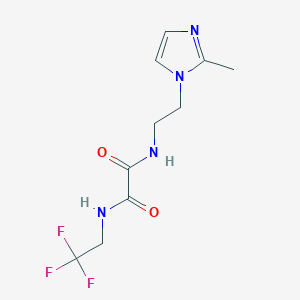

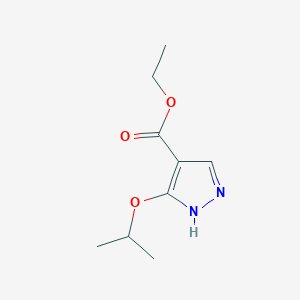

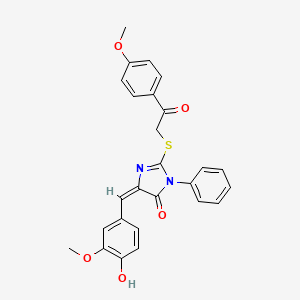

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a complex organic molecule. It has a molecular weight of 258.33 . The IUPAC name for this compound is 4-(4-methyl-2-(1H-pyrrol-1-yl)-1H-1lambda3-thiazol-5-yl)pyrimidin-2-amine .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H12N5S/c1-8-10(9-4-5-14-11(13)16-9)18-12(15-8)17-6-2-3-7-17/h2-7,18H,1H3,(H2,13,14,16) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Applications

Compounds containing pyrazole, pyrimidine, and thiazole moieties have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have shown promising results against various microbial strains and cancer cell lines, suggesting their potential as therapeutic agents in combating infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).

Imaging Applications in Parkinson's Disease

Another area of research involves the synthesis of compounds for imaging applications, particularly in the diagnosis of neurological disorders such as Parkinson's disease. For example, the synthesis of [11C]HG-10-102-01 as a new potential PET (Positron Emission Tomography) imaging agent for imaging of LRRK2 enzyme in Parkinson's disease demonstrates the role of specialized compounds in enhancing diagnostic capabilities (Wang et al., 2017).

Chemical Synthesis and Characterization

Research also extends to the synthesis and characterization of compounds with potential for various applications, including the development of new materials or the study of chemical reactions. The reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)-propanoates with mono- and difunctional nucleophiles leading to the formation of various heterocyclic compounds highlight the versatility and reactivity of these compounds in chemical synthesis (Sokolov & Aksinenko, 2010).

Formulation Development for Improved Drug Delivery

The development of a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound indicates the importance of formulation science in enhancing the bioavailability and therapeutic efficacy of potential drug candidates (Burton et al., 2012).

Wirkmechanismus

Target of Action

Pyrrole derivatives have been reported to act as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, or adenosine receptor antagonists . Thiazole derivatives have been reported to have diverse biological activities .

Mode of Action

For instance, pyrrole derivatives have been reported to inhibit enzymes such as dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinases . The inhibition of these enzymes can lead to various cellular effects, such as the disruption of cell division and signal transduction.

Biochemical Pathways

Based on the reported actions of similar compounds, it can be inferred that this compound may affect pathways related to cell division and signal transduction . The inhibition of enzymes such as dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinases can disrupt these pathways, leading to various downstream effects.

Result of Action

Based on the reported actions of similar compounds, it can be inferred that this compound may have various effects, such as the disruption of cell division and signal transduction . These effects can potentially lead to various therapeutic outcomes, depending on the specific context and targets of the compound’s action.

Eigenschaften

IUPAC Name |

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6OS/c1-11-13(24-16(19-11)21-7-2-3-8-21)14(23)22-9-12(10-22)20-15-17-5-4-6-18-15/h2-8,12H,9-10H2,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPKUPBHINKITK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)NC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,3-Benzodioxol-5-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2990909.png)

![2-[(5-Amino-4-methylpyridin-2-yl)oxy]benzonitrile](/img/structure/B2990921.png)

![N-[1-(4-Chlorophenyl)-2-methylpropyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2990923.png)

![2-[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2990924.png)

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methoxybenzoate](/img/structure/B2990929.png)